N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

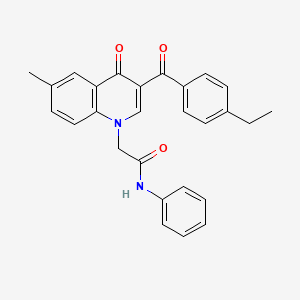

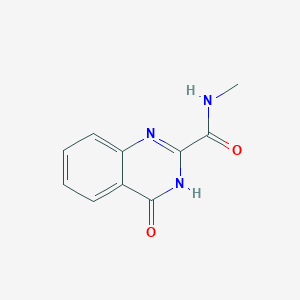

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.

BenchChem offers high-quality N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

动态互变异构和双价 N(I) 特征

N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)异烟酰胺属于一类表现出动态互变异构和双价 N(I) 特征的化合物。量子化学分析揭示了在接近的能量范围内具有竞争异构结构,展示了噻唑和吡啶基团对互变异构氢的竞争。这种竞争影响了这些化合物的给电子性质,由于其独特的电子分布和互变异构偏好,使其对科学研究具有吸引力。这些性质的研究对于理解分子轨道分析至关重要,展示了分子结构中的特征 (Bhatia, Malkhede, & Bharatam, 2013)。

一氧化氮生成和血管舒张

N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)异烟酰胺与增强的一氧化氮 (NO) 生成和人类血管中内皮依赖性血管舒张有关。这种作用通过改善 NO 生物利用度和减少氧化应激来介导,由内皮 NO 合酶 (eNOS) 功能介导。研究表明,用与 N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)异烟酰胺相关的化合物进行治疗会增加肱动脉反应的流量介导扩张,突出了其解决血管健康问题的潜力 (Domagala 等人,2012)。

抗菌活性

对 N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)异烟酰胺衍生物的研究显示出显着的抗菌活性。对三唑衍生物和 N-[5-(4-取代)-1H-1,2,3-三唑-1-基]异烟酰胺衍生物的研究表明对各种微生物具有显着疗效,包括革兰氏阳性菌和革兰氏阴性菌以及真菌。这表明这些化合物有可能成为开发新型抗菌剂的基础 (Mishra 等人,2010)。

抗癌评估

进一步的研究将 N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)异烟酰胺衍生物的应用扩展到抗癌研究。已合成该化合物的类似物并评估了它们对癌细胞系的功效,包括弥漫性恶性腹膜间皮瘤 (DMPM),这是一种罕见且具有侵袭性的癌症类型。这些研究已经确定了具有有效活性的化合物,抑制细胞周期蛋白依赖性激酶 1 并诱导癌细胞凋亡,为癌症治疗提供了新的途径 (Carbone 等人,2013)。

作用机制

Target of Action

Compounds with a similar thiazole-based structure have been evaluated for anticonvulsant activity . Therefore, it’s possible that this compound may also target proteins or receptors involved in neural signaling.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound could influence pathways related to neural signaling and excitability.

Pharmacokinetics

A computational study was carried out, including the prediction of pharmacokinetic properties for similar compounds .

Result of Action

Similar compounds have shown anticonvulsant activity, suggesting that this compound may also have effects on neural activity .

生化分析

Biochemical Properties

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to participate in electrophilic and nucleophilic substitution reactions, which can affect enzyme activity and protein interactions . The pyrrolidine ring contributes to the compound’s ability to form stable complexes with metal ions, which can further modulate enzyme activity . Additionally, the isonicotinamide group can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing redox reactions and cellular metabolism .

Cellular Effects

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of key signaling proteins, such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Furthermore, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide can alter gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biological effects.

属性

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-13(11-3-5-15-6-4-11)17-10-12-2-1-8-18(12)14-16-7-9-20-14/h3-7,9,12H,1-2,8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFYOOGLOBBIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)

![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)

![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)

![1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one](/img/structure/B2965796.png)

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)

![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2965802.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2965804.png)